![molecular formula C21H18N4OS B2759127 N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide CAS No. 391947-03-8](/img/structure/B2759127.png)

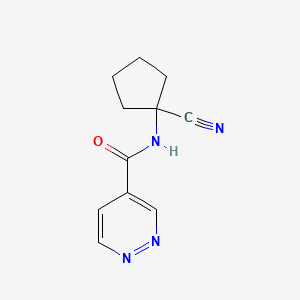

N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

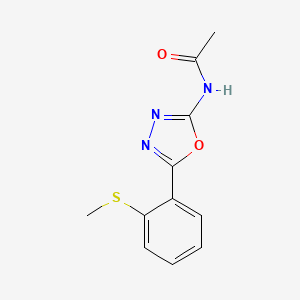

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

In the five-membered aromatic azole chain, triazole compounds contain two carbon and three nitrogen atoms. They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles are diverse, given their unique structure and properties. They have usages in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Aplicaciones Científicas De Investigación

Polymethyl Methacrylate-Based Plastic Scintillators

Plastic scintillators fabricated from polymethyl methacrylate (PMMA) incorporate various luminescent dyes for enhanced scintillation properties. The replacement of traditionally used naphthalene with n-terphenyl and other compounds as luminescent activators in these scintillators does not affect their scintillation efficiency, optical transparency, or stability against thermal, light, and radiation damage. This research suggests potential applications in developing advanced scintillators for radiation detection and measurement technologies (Salimgareeva & Kolesov, 2005).

Heterocyclic Naphthalimides in Medicinal Chemistry

Heterocyclic naphthalimides, which include the naphthalene framework, are significant in medicinal chemistry due to their ability to interact with various biological targets through noncovalent bonds. These compounds have demonstrated extensive potential in medicinal applications, including anticancer, antibacterial, antifungal, and antiviral therapies. Some naphthalimide derivatives have reached clinical trials, showcasing their relevance in developing new therapeutic agents (Gong et al., 2016).

Genotoxic Potential of 1,4-Naphthoquinone

The review on 1,4-Naphthoquinone, a naphthalene derivative, assesses its genotoxic potential through various assays. It concludes that while 1,4-Naphthoquinone does not induce gene mutations, it shows a clastogenic response in vitro. This research emphasizes the importance of understanding the biological interactions and potential risks associated with naphthalene derivatives (Fowler et al., 2018).

Corrosion Inhibition by Naphthalocyanine Derivatives

Naphthalocyanine and its derivatives, possessing nitrogenous heterocyclic compounds, act as excellent corrosion inhibitors due to their ability to form strong chelating complexes with metallic atoms. This property is crucial for protecting metals in various conditions, highlighting the application of naphthalene derivatives in materials science and engineering (Verma et al., 2021).

Naphthalene Degradation by Microbial Processes

Research on the microbial degradation of polycyclic aromatic hydrocarbons (PAHs), including naphthalene, underscores the ecological significance of biodegradation pathways in remediating PAH-contaminated environments. The understanding of microbial mechanisms capable of decomposing naphthalene and similar compounds is vital for environmental science and bioremediation efforts (Peng et al., 2008).

Mecanismo De Acción

Target of Action

Similar compounds such as 5′-methylthioadenosine are known to be intermediates in the methylthioadenosine (mta) cycle, also known as the methionine salvage pathway . This suggests that the compound may interact with enzymes involved in this pathway.

Mode of Action

For instance, methotrexate, a compound with a similar structure, functions primarily as an antagonist of the N-methyl-d-aspartate receptor .

Biochemical Pathways

The compound may affect the methylthioadenosine (MTA) cycle or methionine salvage pathway, which is universal to aerobic life . This pathway is crucial for the synthesis of methionine, an essential amino acid, from methylthioadenosine, a byproduct of polyamine synthesis.

Pharmacokinetics

Compounds with similar structures such as 5′-methylthioadenosine have poor oral bioavailability due to extensive first-pass metabolism .

Result of Action

Compounds with similar structures have been reported to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances in the environment .

Propiedades

IUPAC Name |

N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4OS/c1-27-21-24-23-19(25(21)16-10-3-2-4-11-16)14-22-20(26)18-13-7-9-15-8-5-6-12-17(15)18/h2-13H,14H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESRJHFBPWRCBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}methyl)azepane](/img/structure/B2759046.png)

![2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2759052.png)

![4-[4-(4,5-Dichlorothiophen-3-yl)pyrimidin-2-yl]morpholine](/img/structure/B2759059.png)

![2-(5-Phenyl-[1,3,4]oxadiazol-2-yl)-benzo[f]chromen-3-one](/img/structure/B2759061.png)

![5-ethyl-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2759062.png)